![molecular formula C12H14F3NO2 B1311304 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone CAS No. 333303-11-0](/img/structure/B1311304.png)
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
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Overview
Description
The compound "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone" is a chemical of interest due to its potential applications in various fields, including material science and pharmacology. The compound features a diethylamino group and a hydroxyphenyl ring, which are connected to a trifluoroethanone moiety. This structure suggests potential for interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including coupling and reduction processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been investigated using various spectroscopic and computational methods. For example, the optimized molecular structure and vibrational frequencies of related compounds have been studied both experimentally and theoretically, with geometrical parameters in agreement with X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. The presence of a carbonyl group and a diethylamino group suggests that it could participate in various chemical reactions. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the diethylamino group could engage in reactions typical of amines, such as the formation of Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, revealing that they possess good thermal stability and are soluble in many polar organic solvents . The presence of a trifluoromethyl group is known to influence the thermal stability and solubility of the compound. Additionally, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have been analyzed to determine charge transfer within the molecule . The first hyperpolarizability of similar compounds has also been calculated, which is relevant for applications in nonlinear optics.
Scientific Research Applications
Synthesis and Chemical Properties
Hydroxycoumarins, including compounds similar to "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone," have been extensively studied for their synthesis methods and chemical properties. These compounds are part of secondary metabolites with significance in organic synthesis. Various synthesis routes have been explored, utilizing starting compounds such as phenol and 1-(2-hydroxyphenyl)ethanone, highlighting their versatility and potential for modifications to enhance or introduce new properties. Acylation reactions, including C-acylation and O-acylation, are critical for modifying these compounds, offering pathways to explore their functional applications in different scientific fields (Yoda et al., 2019).
Photophysical Properties
The photophysical properties of hydroxycoumarin derivatives are a key area of research, with some compounds demonstrating excellent UV absorption and fluorescence. These properties make them suitable for applications in material science, photophysics, and as probes in biological systems. The ability to act as photo-acids or exhibit specific photophysical behaviors underlines the potential of such compounds in developing advanced materials and sensors (Yoda et al., 2019).
Biological Applications
Coumarin derivatives have been explored for their biological activities, including antioxidant, antiviral, and anti-tumor properties. For example, chromones and their derivatives, closely related in structure to hydroxycoumarins, have shown significant antioxidant properties, which could be leveraged in developing therapies for diseases caused by oxidative stress and free radicals (Yadav et al., 2014). Furthermore, the interaction of phosphorus-containing nucleophiles with polyfluorinated compounds, including those with trifluoroethyl groups, highlights a pathway for creating substances with potential applications in organic synthesis and material science (Furin, 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
For instance, Quinacrine, an acridine derivative, has been used as an antimalarial drug and as an antibiotic . It is used in cell biological experiments as an inhibitor of phospholipase A2 .
Mode of Action
It is known that similar compounds, such as quinacrine, bind to deoxyribonucleic acid (dna) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (rna) .
Biochemical Pathways
Quinacrine, a similar compound, is known to inhibit succinate oxidation and interfere with electron transport
Pharmacokinetics
Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate, an organic uv filter, have been shown to have good absorption in the uv-a range . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds like quinacrine have been used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the nanoparticles of Diethylamino hydroxybenzoyl hexyl benzoate, a popular organic UVA filter, were prepared by an advanced ultrasonic micro-flow reactor . The surfactant-stabilized nanoparticles of this compound can maintain its stability and enhance the water solubility of the compound compared with that of the solution phase .
properties
IUPAC Name |
1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOCVYNBQRORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444808 |
Source
|
Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333303-11-0 |
Source
|
Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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